molecular formula C7H8O3 B14728620 2-Methyl-2h-pyran-3-carboxylic acid CAS No. 6295-20-1

2-Methyl-2h-pyran-3-carboxylic acid

Cat. No.: B14728620
CAS No.: 6295-20-1
M. Wt: 140.14 g/mol
InChI Key: UIKKNIPPIBNNCD-UHFFFAOYSA-N
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Description

2-Methyl-2h-pyran-3-carboxylic acid is a heterocyclic compound featuring a six-membered ring with one oxygen atom and a carboxylic acid group at the third position. This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2h-pyran-3-carboxylic acid typically involves the condensation of substituted benzaldehydes with ethyl acetoacetate or methyl acetoacetate and malononitrile in ethanol. This reaction is facilitated by various catalytic conditions, including nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned catalytic conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2h-pyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-2h-pyran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2h-pyran-3-carboxylic acid involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in apoptosis . The molecular targets and pathways involved include the modulation of apoptotic pathways and interaction with cellular enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran-2-carboxylic acid
  • 3,4-Dihydro-2H-pyran
  • Methyl 2-oxo-2H-pyran-3-carboxylate

Uniqueness

2-Methyl-2h-pyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other pyran derivatives, it exhibits a unique combination of reactivity and stability, making it valuable for various applications in research and industry .

Properties

CAS No.

6295-20-1

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-methyl-2H-pyran-3-carboxylic acid

InChI

InChI=1S/C7H8O3/c1-5-6(7(8)9)3-2-4-10-5/h2-5H,1H3,(H,8,9)

InChI Key

UIKKNIPPIBNNCD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC=CO1)C(=O)O

Origin of Product

United States

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